1-Bromo-2-(chloromethoxy)ethane

Description

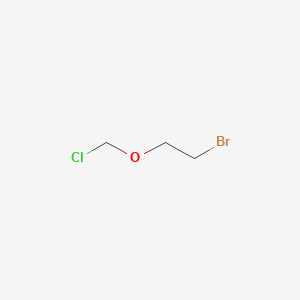

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(chloromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrClO/c4-1-2-6-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGASIIKRZJQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408541 | |

| Record name | 1-bromo-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-35-7 | |

| Record name | 1-bromo-2-(chloromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: A Versatile Bifunctional Reagent in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-2-(chloromethoxy)ethane, a unique bifunctional molecule, holds significant potential as a versatile reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and, most critically, its prospective applications in drug development and complex molecule synthesis. Drawing upon established principles of reactivity for analogous α-haloethers and bifunctional alkylating agents, we delineate its utility as a protecting group precursor and a linker for advanced molecular architectures. This document is intended to serve as a foundational resource for researchers seeking to leverage the distinct reactivity of this compound in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

Nomenclature and Identification

Synonyms

This compound is also known by several other names, including:

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and application in experimental setups.

| Property | Value | Source |

| Boiling Point | 38 °C at 0.2 Torr | [1] |

| Density | 1.66 g/cm³ | [1] |

| LogP | 1.59 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Exact Mass | 171.92906 Da | [1] |

Synthesis of this compound

The synthesis of α-haloethers is a well-established area of organic chemistry.[3][4][5][6][7] For this compound, a common laboratory-scale synthesis involves the reaction of 2-bromoethanol with formaldehyde and hydrogen chloride.

A generalized synthetic workflow is depicted below:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a generalized representation and should be performed by qualified personnel with appropriate safety measures in place.

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with paraformaldehyde and an inert solvent such as dichloromethane.

-

Introduction of Reactants: The flask is cooled in an ice bath, and a solution of 2-bromoethanol in dichloromethane is added dropwise.

-

Addition of Hydrogen Chloride: Gaseous hydrogen chloride is bubbled through the reaction mixture, or a solution of hydrogen chloride in a suitable solvent is added.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully quenched with a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from its bifunctional nature, possessing two distinct electrophilic centers: the carbon atom of the chloromethoxy group and the carbon atom bonded to the bromine. This duality allows for sequential or differential reactivity, making it a valuable tool in the synthesis of complex molecules.

The Chloromethoxy Moiety: A Gateway to Protecting Groups

The chloromethoxy group is a classic precursor for the introduction of the methoxymethyl (MOM) ether protecting group for alcohols.[3] In the context of this compound, it can be used to install a bromo-functionalized MOM-type protecting group, which we can term a "BOMOM" (2-Bromoethoxymethyl) group.

Caption: Protection of an alcohol using this compound.

This "BOMOM" group offers the advantage of introducing a bromine handle for further functionalization, such as cross-coupling reactions, after the protection of a sensitive hydroxyl group. The protection itself would likely proceed under standard conditions for MOM group installation, employing a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Deprotection would be expected under acidic conditions, typical for acetal cleavage.

The Bromoethyl Moiety: A Handle for Further Functionalization

The bromoethyl group provides a second reactive site. The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the attachment of various moieties. This is particularly useful in the construction of linkers for antibody-drug conjugates (ADCs) or in the synthesis of heterocyclic systems. The differential reactivity between the highly labile chloromethyl ether and the less reactive bromoalkane allows for a stepwise elaboration of a molecule.

Safety and Handling

-

Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and magnesium.[12]

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a bifunctional reagent with considerable, yet largely untapped, potential in synthetic organic chemistry. Its ability to act as a precursor to a functionalized protecting group and as a versatile linker makes it a valuable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. The insights provided in this guide, based on the established chemistry of related compounds, aim to equip researchers with the foundational knowledge to explore and exploit the unique synthetic opportunities offered by this compound. As with all reactive and potentially hazardous chemicals, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount.

References

-

This compound | CAS 1462-35-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved January 12, 2026, from [Link]

- Benneche, T. (1995). α-Monohalo Ethers in Organic Synthesis. Synthesis, 1995(01), 1-26.

- Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.

-

LookChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. Retrieved January 12, 2026, from [Link]

- PubMed. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618–9621.

- Kuschner, M., Laskin, S., Drew, R. T., Cappiello, V., & Nelson, N. (1975). Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm. Archives of Environmental Health, 30(2), 73–77.

-

Sciencemadness.org. (n.d.). Communication to the Editor - Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. Retrieved January 12, 2026, from [Link]

- DeSimone, J. M., et al. (2011).

-

OEHHA. (2011, July). Chloroalkyl ethers. Retrieved from [Link]

-

PubMed Central. (n.d.). Halogenated Ether, Alcohol, and Alkane Anesthetics Activate TASK-3 Tandem Pore Potassium Channels Likely through a Common Mechanism. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Chloromethyl ethyl ether. Retrieved January 12, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chloromethyl methyl ether. Retrieved January 12, 2026, from [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | CAS#:1462-35-7 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhalation carcinogenicity of alpha halo ethers. III. Lifetime and limited period inhalation studies with bis(chloromethyl)ether at 0.1 ppm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencemadness.org [sciencemadness.org]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. epa.gov [epa.gov]

- 12. 1-CHLORO-2-BROMOETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Chloromethyl ethyl ether | C3H7ClO | CID 18523 - PubChem [pubchem.ncbi.nlm.nih.gov]

"chloromethyl 2-bromoethyl ether" chemical structure and IUPAC name

Introduction: Unveiling a Bifunctional Reagent

In the landscape of modern organic synthesis, reagents possessing multiple, selectively addressable functional groups are of paramount importance. They serve as versatile building blocks for the construction of complex molecular architectures, finding utility in fields ranging from pharmaceutical development to materials science. This guide provides a comprehensive technical overview of 1-bromo-2-(chloromethoxy)ethane , a bifunctional molecule featuring both a bromoethyl and a chloromethyl ether moiety.

The nomenclature for this compound can be varied, with "chloromethyl 2-bromoethyl ether" being a common, albeit less precise, name. For the purpose of clarity and scientific accuracy, this guide will adhere to the IUPAC name: This compound [1]. This compound is registered under CAS Number 1462-35-7 with the molecular formula C₃H₆BrClO[1].

This document will delve into the chemical structure, physicochemical properties, a plausible synthesis protocol, reactivity profile, potential applications, and essential safety and handling procedures for this intriguing bifunctional reagent. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively and safely utilize this compound in their work.

Chemical Structure and Physicochemical Properties

The unique reactivity of this compound stems from its distinct structural features. The molecule incorporates a primary alkyl bromide and an α-chloro ether, both of which are susceptible to nucleophilic substitution, yet often exhibit differential reactivity.

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonym | Chloromethyl 2-bromoethyl ether | |

| CAS Number | 1462-35-7 | [1] |

| Molecular Formula | C₃H₆BrClO | [1] |

| Molecular Weight | 173.44 g/mol | |

| Appearance | Liquid (predicted) | |

| Boiling Point | 38 °C at 0.2 Torr | [1] |

| Density | 1.66 g/cm³ | [1] |

| Solubility | Expected to be soluble in organic solvents. |

Synthesis of this compound

Diagram 2: Proposed Synthesis Workflow for this compound

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a proposed method based on analogous reactions and should be thoroughly evaluated and optimized under strict safety precautions by qualified personnel.

Materials:

-

2-Bromoethanol

-

Paraformaldehyde

-

Anhydrous Dichloromethane (DCM)

-

Hydrogen Chloride (gas)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2-bromoethanol (1 equivalent) and paraformaldehyde (1.2 equivalents) in anhydrous dichloromethane.

-

Reaction Initiation: Cool the flask in an ice bath to 0°C. Begin bubbling anhydrous hydrogen chloride gas through the stirred solution. The reaction mixture may initially be a slurry and is expected to become a clear solution as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is anticipated to be complete within 30-60 minutes.

-

Quenching: Once the reaction is complete, cease the flow of HCl gas and carefully pour the reaction mixture into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent and the protection of the reaction from atmospheric moisture are crucial as α-chloro ethers are susceptible to hydrolysis.

-

Paraformaldehyde as a Formaldehyde Source: Paraformaldehyde is a solid polymer of formaldehyde that serves as a convenient and less hazardous source of anhydrous formaldehyde in situ.

-

Low Temperature: Conducting the reaction at 0°C helps to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Aqueous Workup: The aqueous workup with sodium bicarbonate is essential to neutralize the highly acidic reaction mixture and remove water-soluble impurities.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound lies in the differential reactivity of its two electrophilic centers.

-

The Chloromethyl Ether Moiety: The C-Cl bond in the chloromethyl ether is highly reactive towards nucleophiles and is known to be a potent alkylating agent. This reactivity is enhanced by the adjacent oxygen atom, which can stabilize a developing positive charge on the carbon atom during nucleophilic substitution. This functionality is commonly used to introduce the methoxymethyl (MOM) protecting group onto alcohols.

-

The Bromoethyl Moiety: The C-Br bond is also a good leaving group, making this part of the molecule susceptible to nucleophilic attack. Generally, the reactivity of alkyl halides follows the order R-I > R-Br > R-Cl.

This differential reactivity allows for the sequential functionalization of the molecule. For instance, a less reactive nucleophile might selectively displace the chlorine, leaving the bromine intact for a subsequent transformation with a more potent nucleophile.

Potential Applications:

-

Bifunctional Linkers in Drug Development: In medicinal chemistry, bifunctional molecules are used to link two different molecular entities, such as a targeting moiety and a therapeutic agent[4][5]. This compound could serve as a short, flexible linker in the synthesis of such conjugates. The use of alkyl halides as motifs in drug discovery is an area of growing interest[6].

-

Synthesis of Heterocyclic Compounds: The two electrophilic sites can react intramolecularly with a suitable nucleophile to form heterocyclic structures, which are prevalent in many pharmaceuticals and natural products.

-

Cross-linking Agents in Polymer and Materials Science: The ability to react with two different nucleophiles makes this compound a potential cross-linking agent for polymers, leading to the formation of networks with tailored properties. Bifunctional linkers are crucial in the design of advanced biomaterials[7][8].

Safety and Handling

CAUTION: α-Halo ethers are a class of compounds that are considered to be potent carcinogens. All handling of this compound must be conducted with extreme caution in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

GHS Hazard Statements:

-

Flammable liquid and vapor.

-

Causes severe skin burns and eye damage.

-

May cause cancer.

Precautionary Measures:

-

Engineering Controls: Work exclusively in a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Handling: Avoid all personal contact, including inhalation. Prevent the formation of aerosols. Use spark-proof tools and take measures to prevent static discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound is a bifunctional reagent with significant potential in organic synthesis. Its unique structure, combining a reactive α-chloro ether and a primary alkyl bromide, opens up possibilities for its use as a versatile linker and building block in the creation of complex molecules for applications in drug discovery, materials science, and beyond. However, its hazardous nature necessitates stringent safety protocols. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety considerations to enable its responsible and innovative use by the scientific community.

References

-

Marvel, C. S.; Porter, P. K. Monochloromethyl Ether. Org. Synth.1921 , 1, 377. [Link]

-

Stanislaw, T. S. The Preparation and Properties of the Chloromethyl Ethers and Formals of High Molecular Weight. Master's Theses, 1941 , 122. [Link]

-

Berliner, M. A.; Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. J. Org. Chem.2005 , 70 (23), 9618–9621. [Link]

-

Berliner, M. A.; Belecki, K. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. Semantic Scholar. [Link]

-

Sdfine. 1-bromo-2-chloroethane Safety Data Sheet. [Link]

-

Stack Exchange. SN1 reactivity order for chloromethyl methyl ether and trityl chloride. [Link]

-

LookChem. This compound. [Link]

-

Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. [Link]

-

Reddy, K. L. et al. Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Tetrahedron Lett.2006 , 47 (4), 429-431. [Link]

-

Chempanda. Chloromethyl: compounds, synthesis and safety. [Link]

-

NIST. (E)-1-bromo-2-chloroethene. [Link]

-

Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

-

NIST. Ethane, 1-bromo-2-chloro-. [Link]

-

NIST. Ethane, 1-bromo-2-chloro-. [Link]

-

PubChem. 1-Bromo-2-(2-chloroethoxy)ethane. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

-

Grinstaff, M. W. et al. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid-Sensitive Biomaterials. J. Am. Chem. Soc.2012 , 134 (1), 8-11. [Link]

-

Eisenwiener, K.-P. et al. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases. Curr. Pharm. Des.2002 , 8 (19), 1779-93. [Link]

-

ATB. 1-Bromo-2-chloroethane. [Link]

-

Grinstaff, M. W. et al. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials. ACS Macro Lett.2012 , 1 (1), 89-93. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

Brechbiel, M. W. et al. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting. Bioconjug. Chem.1991 , 2 (3), 187-94. [Link]

-

NIST. Ethane, 1-bromo-2-chloro-. [Link]

-

Smith, B. R.; Njardarson, J. T. Chiral Alkyl Halides: Underexplored Motifs in Medicine. Bioorg. Med. Chem.2016 , 24 (22), 5674-5683. [Link]

-

SpectraBase. 1-Bromo-2-chloroethane. [Link]

-

Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids. [Link]

- Google Patents. CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

-

Wikipedia. Blanc chloromethylation. [Link]

-

Forest Products Laboratory. Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. [Link]

-

Stack Exchange. Mechanism for chloromethylation of benzene with formaldehyde and HCl. [Link]

-

Quora. What is the reaction of formaldehyde and HCL? [Link]

-

WebQC. 1-bromo-2-chloroethane. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Allyl chloromethyl ether synthesis - chemicalbook [chemicalbook.com]

- 4. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel bifunctional chelators and their use in preparing monoclonal antibody conjugates for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tunable Bifunctional Silyl Ether Cross-Linkers for the Design of Acid Sensitive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: Properties, Handling, and Synthetic Potential

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical compound 1-Bromo-2-(chloromethoxy)ethane. It details the molecule's core properties, explores its synthetic utility based on its bifunctional nature, and provides essential safety and handling protocols.

Core Molecular Information and Physicochemical Properties

This compound (CAS No: 1462-35-7) is a halogenated ether.[1][2][3] Its structure incorporates two distinct reactive centers: a bromoalkane and an α-chloro ether. This duality makes it a potentially valuable, yet highly reactive, building block in multi-step organic synthesis. The fundamental molecular and physical properties are summarized in Table 1.

Table 1: Molecular Identity and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₃H₆BrClO | [1][2][3][4] |

| Molecular Weight | 173.43 g/mol | [3][4] |

| IUPAC Name | This compound | [1][4] |

| CAS Number | 1462-35-7 | [1][2][3] |

| Canonical SMILES | C(CBr)OCCl | [2][3] |

| InChIKey | JYGASIIKRZJQEA-UHFFFAOYSA-N | [5] |

| Density | 1.66 g/cm³ | [2] |

| Boiling Point | 38 °C (at 0.2 Torr) | [2] |

| Appearance | Liquid (presumed) | N/A |

Chemical Reactivity and Synthetic Utility

The primary value of this compound in a research and development context stems from its bifunctionality. The two halogenated carbons possess different reactivity profiles, allowing for sequential and selective reactions.

-

Bromoethyl Moiety : The carbon atom bonded to the bromine is a typical electrophilic center for Sₙ2 reactions. It will react with a wide range of soft and hard nucleophiles to form a new carbon-nucleophile bond. This is a classic alkylating functionality.

-

Chloromethoxy Moiety : The α-chloro ether group is significantly more reactive than a standard alkyl chloride. The adjacent oxygen atom stabilizes the developing positive charge on the carbon during nucleophilic substitution, making this site highly susceptible to attack. This moiety is an excellent electrophile, often used for introducing protected hydroxyl groups or for linking to other molecules.

This dual reactivity allows the molecule to be used as a versatile linker, capable of connecting two different nucleophilic fragments in a controlled manner.

Caption: Dual reactivity pathways of this compound.

Potential Applications in Drug Development & Research

While specific applications for this exact molecule are not broadly documented in mainstream literature, its structure is analogous to other critical intermediates used in synthesis. Its potential utility can be expertly inferred:

-

Linker Chemistry : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, bifunctional linkers are essential. The differential reactivity of this molecule could allow for the sequential attachment of a targeting moiety and a payload molecule.

-

Synthesis of Heterocycles : Halogenated ethers are valuable precursors for synthesizing complex oxygen-containing heterocyclic systems, which are common scaffolds in pharmacologically active compounds.

-

Introduction of PEG-like Moieties : The ethoxy fragment can be a handle to introduce short, hydrophilic linkers into a drug candidate. This can modify physicochemical properties like solubility and cell permeability, which are critical aspects of pharmacokinetics. While not a true PEG linker, related structures like 1-Bromo-2-(2-methoxyethoxy)ethane are used for this exact purpose.[6]

Safety, Handling, and Storage

Extreme caution is required when handling this compound. It is a reactive chemical with significant hazards.

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Source |

|---|---|---|---|

| Flammable Liquids | H226 | Flammable liquid and vapor | [4] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |[4] |

Experimental Protocol: Safe Handling and Storage

This protocol must be performed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

1. Personal Protective Equipment (PPE) Verification:

- Gloves : Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

- Eye Protection : Chemical safety goggles and a full-face shield are mandatory.

- Lab Coat : A flame-resistant lab coat must be worn and fully buttoned.

- Respiratory : If there is any risk of vapor exposure outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

2. Aliquoting and Dispensing Procedure:

- Work Area : Ensure the chemical fume hood sash is at the appropriate height. Remove all flammable materials and ignition sources from the immediate vicinity.

- Inert Atmosphere : For reactions sensitive to moisture or air, dispense the compound under an inert atmosphere (e.g., nitrogen or argon).

- Transfer : Use a clean, dry glass syringe or cannula for liquid transfers. Avoid using plastic pipettes or containers, as reactivity is unknown.

- Spill Kit : Have a spill kit rated for flammable and corrosive materials readily accessible.

3. Storage:

- Store in a tightly sealed container, preferably the original manufacturer's bottle.

- Keep in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.

- Store away from strong oxidizing agents, bases, and metals.

4. Waste Disposal:

- Dispose of all waste, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.

References

-

This compound | CAS 1462-35-7 | AMERICAN ELEMENTS ®. [Link]

-

This compound - LookChem. [Link]

-

This compound | C3H6BrClO | CID 5122880 - PubChem. [Link]

-

1-bromo-2-chloroethane - Sdfine. [Link]

-

Unlocking Chemical Innovation: Applications of 1-Bromo-2-(2-methoxyethoxy)ethane. [Link]

-

Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. [Link]

-

The Role of 1-Bromo-2-chloroethane as a Versatile Chemical Intermediate. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-(chloromethoxy)ethane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2-(chloromethoxy)ethane. It is intended to serve as a valuable resource for professionals in research and development who may be working with this or structurally similar compounds.

It is important to note that while this guide strives for technical accuracy, publicly available experimental data for this compound is limited. To provide a more complete picture, this document includes data from closely related analogs, such as 1-bromo-2-chloroethane, and discusses general principles applicable to α-haloethers. A clear distinction is made between data specific to this compound and that which is inferred from analogous compounds.

Introduction to this compound: A Bifunctional Reagent

This compound, with the chemical formula C₃H₆BrClO, is a halogenated ether of significant interest in synthetic organic chemistry. Its structure, featuring both a bromoethyl group and a chloromethoxy group, renders it a bifunctional molecule with two potential sites for nucleophilic attack. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.

The presence of the α-chloroether moiety is of particular note, as this functional group is known for its high reactivity as an alkylating agent. The ether oxygen can stabilize a developing positive charge on the adjacent carbon, facilitating the displacement of the chloride ion. Simultaneously, the bromo group on the ethyl chain provides a second, distinct reactive handle for sequential functionalization.

Molecular Structure and Core Physicochemical Properties

The fundamental physical characteristics of a compound are dictated by its molecular structure. Understanding these properties is paramount for its safe handling, application in reactions, and for the purification of resulting products.

Molecular Identity

-

Chemical Name: this compound

-

CAS Number: 1462-35-7

-

Molecular Formula: C₃H₆BrClO

-

Molecular Weight: 173.44 g/mol

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";

} Molecular Structure of this compound

Experimentally Determined and Predicted Physical Properties

The following table summarizes the available physical property data for this compound. It is crucial to note the limited availability of experimentally verified data for this specific compound.

| Property | Value | Source/Comment |

| Boiling Point | 38 °C at 0.2 Torr | This value represents the distillation temperature under reduced pressure and is not the standard boiling point at atmospheric pressure. |

| Density | 1.66 g/cm³ | |

| Melting Point | Data not available | N/A |

| Vapor Pressure | Data not available | N/A |

| Refractive Index | Data not available | N/A |

For comparative purposes, the physical properties of the structurally similar compound, 1-bromo-2-chloroethane (CAS: 107-04-0) , are provided below:

| Property | Value | Source/Comment |

| Melting Point | -16.6 °C | |

| Boiling Point | 108 °C | |

| Density | 1.689 g/cm³ at 19 °C | |

| Solubility | Miscible with diethyl ether and ethanol. Slightly soluble in water (0.688 g/100 g at 30 °C). |

The introduction of the chloromethoxy group in place of a chlorine atom is expected to influence these properties. The increased molecular weight and potential for dipole-dipole interactions from the ether linkage might lead to a higher boiling point at atmospheric pressure compared to 1-bromo-2-chloroethane. However, without experimental data, this remains a theoretical consideration.

Spectroscopic Characterization: A Predictive Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methylene groups. The protons on the carbon bearing the bromine (-CH₂Br) would likely appear as a triplet, coupled to the adjacent methylene group. The protons of the methylene group attached to the ether oxygen (-OCH₂-) would also likely be a triplet. The methylene protons of the chloromethoxy group (-OCH₂Cl) would be the most downfield-shifted singlet due to the deshielding effects of both the oxygen and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals corresponding to the three carbon atoms in different chemical environments. The carbon atom bonded to chlorine (-OCH₂Cl) is expected to have the most downfield chemical shift, followed by the carbon bonded to bromine (-CH₂Br), and then the carbon adjacent to the ether oxygen (-OCH₂-).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C-H stretching: Around 2850-3000 cm⁻¹ for the sp³ hybridized C-H bonds.

-

C-O stretching: A strong band in the region of 1050-1150 cm⁻¹ is characteristic of the ether linkage.

-

C-Br stretching: Typically observed in the fingerprint region, around 500-600 cm⁻¹.

-

C-Cl stretching: Also in the fingerprint region, generally between 600-800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 172, with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of Br, Cl, CH₂Cl, or C₂H₄Br radicals.

Reactivity and Stability Profile

The reactivity of this compound is dominated by the two electrophilic centers: the carbon atom of the chloromethoxy group and the carbon atom bonded to the bromine.

dot graph "Reactivity_Profile" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#FFFFFF";

} Simplified Reactivity Pathways for this compound

Nucleophilic Substitution

As an α-haloether, the chloromethoxy group is highly susceptible to nucleophilic attack. This reactivity is enhanced by the ability of the adjacent ether oxygen to stabilize the resulting carbocation-like transition state. The bromoethane moiety also undergoes nucleophilic substitution, typical of primary alkyl halides. The relative reactivity of the two sites will depend on the nature of the nucleophile and the reaction conditions.

Hydrolysis

Like many α-haloethers, this compound is expected to be sensitive to moisture. Hydrolysis would likely lead to the formation of 2-bromoethanol, formaldehyde, and hydrochloric acid. This instability in aqueous environments necessitates handling and storage in anhydrous conditions.

Thermal Stability

While specific data on the thermal stability of this compound is unavailable, α-haloethers can be prone to decomposition upon heating. Potential decomposition pathways could involve elimination reactions or rearrangement. It is advisable to handle this compound at low to moderate temperatures and to perform any distillations under reduced pressure.

Safety, Handling, and Storage

Given the presence of a reactive α-chloroether moiety and its classification as a flammable liquid that causes severe skin burns and eye damage, stringent safety precautions are mandatory when handling this compound.

GHS Hazard Classification

-

Flammable liquids: Category 3

-

Skin corrosion/irritation: Category 1B

-

Serious eye damage/eye irritation: Category 1

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are essential.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, should be worn.

Handling Procedures

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Grounding and bonding should be used to prevent static discharge.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.

-

Store in a flammable liquids cabinet.

Experimental Protocols: General Methodologies

While specific experimental protocols for determining the physical properties of this compound are not available in the searched literature, the following are general, established methodologies that would be applicable.

Determination of Boiling Point

A standard method for determining the boiling point of a liquid at atmospheric pressure involves distillation. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure (vacuum distillation) is employed, and the boiling point at a specific pressure is recorded.

Workflow for Boiling Point Determination

dot graph "Boiling_Point_Determination" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; bgcolor="#FFFFFF";

} General Workflow for Boiling Point Determination

Determination of Density

The density of a liquid can be accurately measured using a pycnometer. This involves weighing the empty pycnometer, then weighing it again when filled with the sample liquid, and finally weighing it filled with a reference liquid of known density (e.g., water). The temperature must be carefully controlled and recorded.

Spectroscopic Analysis

-

NMR: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

-

IR: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) and analyzed using an IR spectrophotometer.

-

MS: A small amount of the sample is introduced into the mass spectrometer, where it is ionized and fragmented.

Conclusion

This compound is a chemical compound with significant potential as a bifunctional reagent in organic synthesis. Its physical properties are dictated by the presence of both a bromoethyl and a chloromethoxy group. While some fundamental data such as density and a boiling point under reduced pressure are available, a comprehensive experimental characterization of its physical and spectral properties is lacking in the public domain. Researchers and drug development professionals should exercise extreme caution when handling this compound due to its hazardous nature, particularly its flammability and corrosivity. The information provided in this guide, including data from analogous compounds and general experimental principles, is intended to support the safe and effective use of this compound in a research and development setting.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (2023). This compound. Retrieved from [Link]

-

SDFine. (n.d.). 1-bromo-2-chloroethane. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Ethane, 1-bromo-2-chloro-. Retrieved from [Link]

An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-2-(chloromethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity and stability profile of 1-Bromo-2-(chloromethoxy)ethane (CAS No. 1462-35-7), a bifunctional reagent with significant potential in synthetic organic chemistry. This document moves beyond a simple listing of properties to offer insights into the causal relationships governing its chemical behavior, ensuring a self-validating understanding for researchers in drug discovery and development.

Executive Summary

This compound is a halogenated ether possessing two distinct reactive centers: a primary alkyl bromide and an α-chloroether moiety. This unique combination makes it a versatile building block for the introduction of a protected 2-bromoethoxy functional group or for sequential nucleophilic substitutions. Understanding the differential reactivity of these two sites is paramount for its effective utilization in complex molecule synthesis. This guide will dissect its stability under various conditions, explore its reactivity with common nucleophiles, and provide essential safety and handling protocols.

Physicochemical Properties

A foundational understanding of the physical properties of this compound is crucial for its proper handling and use in experimental design.

| Property | Value | Source |

| CAS Number | 1462-35-7 | [1] |

| Molecular Formula | C₃H₆BrClO | [1] |

| Molecular Weight | 173.43 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 38 °C at 0.2 Torr | [3] |

| Density | 1.66 g/cm³ | [3] |

Reactivity Profile: A Tale of Two Electrophiles

The reactivity of this compound is dominated by the presence of two electrophilic carbons, each susceptible to nucleophilic attack. The key to harnessing its synthetic potential lies in controlling the chemoselectivity of these reactions.

Caption: Dual reactivity pathways of this compound.

The α-Chloroether Moiety: A Latent Oxocarbenium Ion

The chloromethoxy group (-O-CH₂-Cl) is a highly reactive functional group. The presence of the oxygen atom adjacent to the chlorine-bearing carbon significantly influences its reactivity. This moiety is prone to cleavage, especially in the presence of nucleophiles or Lewis acids, proceeding through a stabilized oxocarbenium ion intermediate. This reactivity is characteristic of α-chloroethers and is a critical consideration in reaction design.

Mechanistic Insight: The lone pairs on the ether oxygen can stabilize the developing positive charge on the adjacent carbon upon departure of the chloride ion. This stabilization facilitates a reaction pathway that has significant Sₙ1 character.

The Primary Alkyl Bromide: A Classic Sₙ2 Substrate

The bromoethyl group (Br-CH₂-CH₂-) presents a primary alkyl halide, a classic substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The accessibility of the carbon atom bearing the bromine and the good leaving group ability of the bromide ion favor a concerted displacement mechanism.

Causality in Experimental Choices: The choice of nucleophile and reaction conditions will dictate which electrophilic site reacts preferentially. Softer, less sterically hindered nucleophiles will favor attack at the primary alkyl bromide, while harder nucleophiles or the presence of a Lewis acid to coordinate with the ether oxygen will promote reaction at the chloromethyl group.

Stability Profile

The stability of this compound is a critical factor in its storage, handling, and application.

Thermal Stability

Halogenated ethers, in general, exhibit enhanced thermal stability.[2] However, at elevated temperatures, decomposition can occur. While specific data for this compound is limited, decomposition of related haloalkanes can proceed via radical chain mechanisms, leading to the formation of vinyl halides and hydrogen halides.

Hydrolytic Stability

The α-chloroether functionality is highly susceptible to hydrolysis. In the presence of water, even atmospheric moisture, this compound can hydrolyze to form 2-bromoethanol, formaldehyde, and hydrochloric acid. This reaction is often acid-catalyzed.

Caption: Simplified hydrolysis pathway of this compound.

Experimental Implication: All manipulations and reactions involving this reagent should be conducted under anhydrous conditions to prevent its decomposition and the formation of undesirable byproducts.

Stability under Acidic and Basic Conditions

-

Acidic Conditions: The presence of acid will catalyze the hydrolysis of the acetal-like α-chloroether. Strong acids should be avoided unless cleavage of this group is desired.

-

Basic Conditions: While the α-chloroether is more stable to base than to acid, strong bases can promote elimination reactions (E2 mechanism) at the bromoethyl moiety to form the corresponding vinyl ether. Nucleophilic bases can also lead to substitution at either electrophilic center.

Synthesis

Hypothetical Synthetic Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve 2-bromoethanol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Bubble anhydrous hydrogen chloride gas through the solution while adding paraformaldehyde (1.1 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Self-Validation: The success of this synthesis is contingent on strictly anhydrous conditions to prevent hydrolysis of the product. The use of a drying tube and anhydrous solvents is critical. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas and the toxicity of the reagents and product.

Common Reactions and Applications

The bifunctional nature of this compound makes it a valuable reagent for various synthetic transformations.

As a Protecting Group Precursor

The chloromethoxy group can be used to introduce a methoxymethyl (MOM) ether-like protecting group onto a nucleophile, with the added functionality of the bromoethyl chain for further elaboration.

In Heterocyclic Synthesis

The two electrophilic sites can be reacted sequentially with different nucleophiles to construct heterocyclic frameworks. For instance, reaction with a dinucleophile containing both a soft and a hard nucleophilic center could lead to regioselective ring closure.

Experimental Workflow for a Hypothetical Reaction with an Amine:

Caption: A potential reaction of this compound with a primary amine.

Safety, Handling, and Storage

7.1. Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes severe skin burns and eye damage.[2] It is also a flammable liquid.

7.2. Handling Precautions

-

Work in a well-ventilated fume hood.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid contact with skin and eyes.[2]

-

Avoid inhalation of vapors.[2]

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

7.3. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and water.

Conclusion

This compound is a highly reactive and versatile bifunctional reagent. Its synthetic utility is derived from the differential reactivity of the primary alkyl bromide and the α-chloroether moieties. Successful application of this compound requires a thorough understanding of its stability, particularly its sensitivity to moisture, and careful control of reaction conditions to achieve the desired chemoselectivity. Adherence to strict safety protocols is essential when handling this corrosive and flammable substance. Further research into the specific reaction kinetics and synthetic applications of this compound will undoubtedly expand its utility in the field of organic synthesis.

References

-

ResearchGate. 1H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,... [Link]

-

Chemsrc. This compound | CAS#:1462-35-7. [Link]

-

PubChem. 1-Bromo-2-(2-chloroethoxy)ethane. [Link]

-

LookChem. This compound. [Link]

-

American Elements. This compound | CAS 1462-35-7. [Link]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

-

NIST. Ethane, 1-bromo-2-chloro-. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. [Link]

-

PubChem. 1-Bromo-2-Chloroethane. [Link]

-

Neuman. Chapter 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

-

PubChem. 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. [Link]

-

YouTube. Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH. [Link]

Sources

Spectral Characterization of 1-Bromo-2-(chloromethoxy)ethane: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for the versatile reagent, 1-Bromo-2-(chloromethoxy)ethane (CAS 1462-35-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data with theoretical predictions to offer a comprehensive understanding of the compound's structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound, with the chemical formula C₃H₆BrClO, is a bifunctional molecule containing both a bromoethyl group and a chloromethoxy ether. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the introduction of a protected hydroxymethyl group or as a linker in more complex molecular architectures. Accurate and thorough spectral characterization is paramount for verifying its purity and confirming its structure, ensuring its effective use in subsequent synthetic steps. This guide delves into the experimental and predicted spectral data, offering insights into the interpretation of these key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

Experimental Protocol: NMR Data Acquisition

The following step-by-step methodology outlines a standard procedure for acquiring high-quality NMR spectra for a compound like this compound:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Tune and shim the probe to the sample to achieve a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel and repeat the tuning and shimming process.

-

Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon environment. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹H and ¹³C NMR Spectral Data

The experimental NMR data for this compound has been reported in the literature and is summarized in the table below.[1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 5.52 | Singlet | - | -O-CH₂-Cl |

| ¹H | 4.00 | Triplet | 5.4 | -O-CH₂-CH₂-Br |

| ¹H | 3.51 | Triplet | 5.4 | -O-CH₂-CH₂-Br |

| ¹³C | 82.3 | - | - | -O-CH₂-Cl |

| ¹³C | 70.1 | - | - | -O-CH₂-CH₂-Br |

| ¹³C | 29.0 | - | - | -O-CH₂-CH₂-Br |

Interpretation and Causality:

-

¹H NMR: The spectrum displays three distinct signals. The downfield singlet at 5.52 ppm is characteristic of the methylene protons flanked by an oxygen and a chlorine atom (-O-CH₂-Cl). The high chemical shift is a direct result of the strong deshielding effect of the two adjacent electronegative atoms. The two triplets at 4.00 and 3.51 ppm correspond to the two methylene groups of the bromoethyl moiety. The triplet at 4.00 ppm is assigned to the methylene group attached to the ether oxygen (-O-CH₂-), being more deshielded than the methylene group attached to the bromine (-CH₂-Br) at 3.51 ppm. The coupling constant of 5.4 Hz is typical for vicinal coupling in an ethane fragment.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows three signals, confirming the three unique carbon environments in the molecule. The signal at 82.3 ppm is assigned to the carbon of the chloromethoxy group (-O-CH₂-Cl) due to the significant deshielding from both oxygen and chlorine. The carbons of the bromoethyl group appear at 70.1 ppm (-O-CH₂-) and 29.0 ppm (-CH₂-Br). The carbon attached to the more electronegative oxygen is further downfield than the carbon attached to the bromine.

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a detailed overview of the spectral characterization of this compound. The definitive ¹H and ¹³C NMR data, supported by predictive interpretations of IR and mass spectra, offer a robust analytical framework for researchers. The provided experimental protocols and data interpretations serve as a valuable resource for the synthesis, purification, and application of this important chemical intermediate. The unique spectral signatures, particularly the NMR chemical shifts and the isotopic patterns in mass spectrometry, provide a reliable means of identifying and assessing the purity of this compound in a laboratory setting.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5122880, this compound. Retrieved from [Link].

-

Stefan, E. (2013). Concise enantioselective synthesis of diospongins A and B. Tetrahedron, 69(36), 7706–7712. [Link].

Sources

A Technical Guide to 1-Bromo-2-(chloromethoxy)ethane: Synthesis, Reactivity, and Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on 1-Bromo-2-(chloromethoxy)ethane. As a bifunctional reagent, its strategic importance in multi-step organic synthesis, particularly in the fields of medicinal chemistry and materials science, cannot be overstated. This guide moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the causality behind its synthesis, its nuanced reactivity, and its practical applications, ensuring that the reader is equipped with both theoretical knowledge and actionable protocols.

Introduction: The Strategic Value of a Bifunctional Electrophile

This compound (CAS No. 1462-35-7) is a halogenated ether that possesses two distinct electrophilic centers: a primary alkyl bromide and a chloromethyl ether.[1][2] This structural arrangement is not a chemical curiosity but a deliberately designed feature that allows for sequential, controlled reactions with a variety of nucleophiles. The significant difference in reactivity between the two sites—the highly labile chloromethyl ether and the more conventional alkyl bromide—is the cornerstone of its synthetic utility. This allows chemists to introduce the 2-(bromomethoxy)ethyl moiety onto a substrate, which can then serve as a handle for further transformations, such as cyclization or the introduction of a second molecular component. Its role is primarily that of a versatile building block or a precursor to a protecting group in complex molecular architectures.

Physicochemical & Spectroscopic Profile

A precise understanding of a reagent's properties is fundamental to its effective use. The data below is compiled from various chemical suppliers and databases. Spectroscopic data, while not widely published, can be reliably predicted based on the analysis of structurally similar compounds.[3][4]

Table 1: Physicochemical and Predicted Spectroscopic Data

| Property | Value | Source / Rationale |

| CAS Number | 1462-35-7 | [1][2] |

| Molecular Formula | C₃H₆BrClO | [1][2] |

| Molecular Weight | 173.44 g/mol | [2] |

| Boiling Point | ~38 °C @ 0.2 Torr | [1] |

| Density | ~1.66 g/cm³ | [1] |

| Appearance | Colorless to light yellow liquid | Assumed from similar compounds |

| ¹H NMR (Predicted, CDCl₃, 400 MHz) | δ 5.6 (s, 2H, -OCH₂Cl), 3.9 (t, 2H, -OCH₂-), 3.5 (t, 2H, -CH₂Br) | Predicted based on the high deshielding of protons between two electronegative atoms (-OCH₂Cl) and the typical triplet-triplet pattern of an ethyl group flanked by heteroatoms.[3] |

| ¹³C NMR (Predicted, CDCl₃, 100 MHz) | δ 82 (-OCH₂Cl), 69 (-OCH₂-), 30 (-CH₂Br) | Predicted based on known shifts for chloromethyl ethers and bromoalkanes. The carbon in the -OCH₂Cl group is most deshielded, followed by the ether-linked methylene, and finally the bromine-bearing carbon.[4] |

| Key IR Absorptions (Predicted, cm⁻¹) | 2960-2850 (C-H stretch), 1150-1085 (C-O-C stretch), 850-800 (C-Cl stretch), 690-550 (C-Br stretch) | Predicted based on characteristic absorption regions for functional groups present in the molecule.[5] |

Historical Context: An Evolution of Synthetic Strategy

While the exact date of the first synthesis of this compound is not prominently documented, its intellectual origins lie in the development of protecting group chemistry in the mid-20th century.[6][7] Reagents like chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl) became staples for protecting alcohols due to their ease of installation and selective removal.[8][9] this compound can be viewed as a logical extension of this chemistry, incorporating a second, less reactive electrophilic site into the molecule. This "second-generation" design transformed the reagent from a simple protecting group precursor into a bifunctional linker, a critical tool for constructing complex molecules where precise spatial and reactive control is required.

Synthesis: A Controlled Generation of a Reactive Species

The synthesis of this compound is typically achieved by reacting 2-bromoethanol with a source of formaldehyde and hydrogen chloride. The procedure is analogous to well-established methods for creating other chloromethyl ethers.[10][11]

Detailed Experimental Protocol

Reaction: HOCH₂CH₂Br + (CH₂O)n + HCl → BrCH₂CH₂OCH₂Cl + H₂O

Materials:

-

2-Bromoethanol (1.0 equiv)

-

Paraformaldehyde (1.2 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Dry Hydrogen Chloride (gas or generated in situ)

-

Anhydrous Sodium Sulfate

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter, a thermometer, and a reflux condenser topped with a nitrogen inlet. Maintain a positive pressure of inert gas throughout the procedure.

-

Charging Reagents: Charge the flask with 2-bromoethanol (1.0 equiv) and paraformaldehyde (1.2 equiv) in anhydrous DCM.

-

Initiation: Cool the stirred suspension to 0 °C using an ice bath. Slowly bubble dry hydrogen chloride gas through the mixture. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by taking small aliquots, quenching them with a base (e.g., triethylamine), and analyzing by TLC or GC-MS to observe the disappearance of 2-bromoethanol.

-

Workup: Once the reaction is complete, cease the HCl flow and purge the system with nitrogen to remove excess HCl. Transfer the mixture to a separatory funnel and wash cautiously with cold saturated sodium bicarbonate solution (beware of gas evolution) and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C). The crude product is a sensitive reagent and is often best used immediately. If necessary, purification can be achieved by vacuum distillation, but this should be performed with care to avoid decomposition.

Causality and Trustworthiness:

-

Anhydrous Conditions: The chloromethyl ether functional group is highly susceptible to hydrolysis. All glassware must be dry and anhydrous solvents must be used to prevent the formation of undesired byproducts and ensure the integrity of the product.[10]

-

Use of Paraformaldehyde: Paraformaldehyde serves as a convenient, solid source of formaldehyde, which depolymerizes under acidic conditions to react with the alcohol.

-

Temperature Control: The initial cooling mitigates the exothermicity of the reaction between HCl and the alcohol/formaldehyde mixture, preventing potential side reactions and ensuring controlled formation of the desired product.[10]

-

Inert Atmosphere: This prevents atmospheric moisture from interfering with the reaction and the product.

-

Aqueous Workup: The bicarbonate wash is critical for neutralizing the acidic catalyst (HCl), while the brine wash helps to remove residual water from the organic phase.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity & Mechanistic Insights: A Tale of Two Electrophiles

The synthetic power of this compound lies in the predictable, differential reactivity of its two electrophilic sites.

-

The Chloromethyl Ether Moiety: This is the more reactive site. The C-Cl bond is significantly activated towards nucleophilic attack. This is because the adjacent ether oxygen can stabilize the incipient positive charge on the carbon through resonance, facilitating an Sₙ1-like departure of the chloride ion. This makes it an excellent electrophile for reaction with a wide range of nucleophiles, including alcohols, phenols, and amines, often under mild conditions with a non-nucleophilic base.[12][13]

-

The Bromoethyl Moiety: This is a standard primary alkyl bromide. It reacts via a classic Sₙ2 mechanism, which requires a more potent nucleophile and typically more forcing conditions (e.g., higher temperature, stronger base/nucleophile) compared to the chloromethyl ether.

This reactivity differential allows for a stepwise synthetic strategy: a soft or sterically hindered nucleophile can be used to react selectively at the chloromethyl ether position, leaving the bromide intact for a subsequent, different nucleophilic substitution.

Mechanism of Stepwise Functionalization

Caption: Sequential reaction pathway illustrating differential reactivity.

Applications in Drug Discovery and Synthesis

The unique properties of this compound make it a valuable tool in modern synthesis.

As a Bifunctional Linker in Medicinal Chemistry

The ability to connect two different molecular fragments in a controlled manner is crucial in drug discovery, particularly for developing PROTACs, antibody-drug conjugates, and other complex therapeutic modalities. This compound can serve as a short, flexible, hydrophilic linker. For example, a key pharmacophore could be attached via its most nucleophilic site to the chloromethyl ether, and the resulting intermediate could then be coupled to a second molecule or a solid support via the bromide.

A notable example of its use is cited in a patent for 2-(2,4,5-substituted-anilino)pyrimidine compounds, which are being investigated for the treatment of cancers driven by mutated epidermal growth factor receptor (EGFR).[14] In such syntheses, the reagent is likely used to introduce a specific side chain that is critical for the compound's biological activity.

As a Protecting Group Precursor

The reagent can be used to install a 2-(bromoethoxy)methyl (BEM) protecting group on alcohols. This group is analogous to the more common MOM and BOM groups.

Protocol for BEM Protection of a Primary Alcohol:

-

Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask under nitrogen.

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 equiv).

-

Cool the solution to 0 °C.

-

Add this compound (1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting BEM-protected alcohol by flash column chromatography.

The BEM group is robust under many conditions but can be cleaved under standard Lewis or Brønsted acidic conditions, or the bromide can be used for subsequent intramolecular cyclization reactions.

Safety and Handling

CAUTION: Alpha-chloro ethers as a class are potent alkylating agents and should be regarded as potential carcinogens.[10][15] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is often insufficient; thicker butyl rubber or laminate gloves are recommended), a lab coat, and chemical splash goggles.

-

Toxicity: The compound is expected to be corrosive and cause severe skin burns and eye damage. It is also likely a lachrymator.

-

Stability: It is sensitive to moisture and heat. Store in a tightly sealed container under an inert atmosphere in a refrigerator.

-

Disposal: Any excess reagent should be quenched carefully. A common method is to slowly add the reagent to a stirred solution of aqueous sodium bicarbonate or ammonia.

Conclusion

This compound is a highly valuable, specialized reagent for the discerning synthetic chemist. Its power lies not in brute force, but in its designed, differential reactivity. By understanding the nuanced electronic effects that govern its two electrophilic centers, researchers can orchestrate complex, multi-step synthetic sequences with a high degree of control. While its handling requires significant care due to its inherent reactivity and potential toxicity, the unique synthetic possibilities it unlocks make it an indispensable tool for the construction of novel therapeutics and advanced materials.

References

-

Wu, Z., Wu, S., & Liang, Y. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(7), 1631-1641. (Provides synthesis context for related bromo-ethers). [Link]

-

Doc Brown's Chemistry. (n.d.). The infrared spectrum of 1-bromo-2-chloroethane. Retrieved from a general chemistry educational resource. (Used for spectroscopic prediction). [Link]

-

Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Blog. (General information on chloromethyl ethers). [Link]

-

Organic Syntheses. (2000). Org. Synth., 77, 249. (Provides a reliable procedure for a related transformation, demonstrating best practices). [Link]

-

Organic Syntheses Procedure. (Various years). General procedures from Organic Syntheses provide background on standard laboratory techniques. [Link]

-

Chemistry Stack Exchange. (2018). SN1 reactivity order for chloromethyl methyl ether and trityl chloride. (Discussion on the high reactivity of chloromethyl ethers). [Link]

-

Kant, J., & Kress, M. H. (2006). Heteropolyacid-catalyzed synthesis of chloromethyl methyl ether. Tetrahedron Letters, 47(4), 429-431. [Link]

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Zaidi, S. J. H., et al. (2008). In Situ Synthesis of Benzyl Chloromethyl Ether and its Use for the Protection and Deprotection of Bifunctional Hydroxyl Compounds. Letters in Organic Chemistry, 5(2), 125-128. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) the monomer 1-Bromo-2-(2-methoxyethoxy)ethane,... Scientific Diagram. (Used for spectroscopic prediction). [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloroethane. Compound Summary. [Link]

-

Wikipedia. (n.d.). Chloroalkyl ether. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from a general chemistry educational resource. (Used for spectroscopic prediction). [Link]

-

LookChem. (n.d.). This compound. [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from a general chemistry educational resource. (Used for spectroscopic prediction). [Link]

- Finlay, M. R. V., et al. (2015). U.S. Patent No. 8,946,235 B2. U.S.

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Protecting Groups. Lecture Notes. [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. biosynth.com [biosynth.com]

- 3. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 7. Protective Groups [organic-chemistry.org]

- 8. chempanda.com [chempanda.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 15. Chloroalkyl ether - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes & Protocols: The Strategic Use of 1-Bromo-2-(chloromethoxy)ethane in Heterocyclic Synthesis

Introduction: Unveiling a Versatile Bifunctional Reagent

In the landscape of synthetic organic chemistry, the strategic construction of heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. 1-Bromo-2-(chloromethoxy)ethane emerges as a potent and versatile bifunctional electrophile, uniquely equipped for the synthesis of important six-membered heterocycles.[1] Its structure, CH₂Br-CH₂-O-CH₂Cl, features two distinct electrophilic centers with differential reactivity, offering a strategic advantage in the controlled assembly of cyclic systems.[1]

This guide provides an in-depth exploration of this compound as a key building block. We will dissect its reactivity, provide field-proven protocols for the synthesis of morpholines, thiomorpholines, and oxathianes, and discuss the critical safety considerations necessary for its handling. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also adapt these methodologies for novel applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1462-35-7 | [2][3] |

| Molecular Formula | C₃H₆BrClO | [2][3] |

| Molecular Weight | 173.44 g/mol | [2][3] |

| Boiling Point | 38 °C @ 0.2 Torr | [2] |

| Density | 1.66 g/cm³ | [2] |

| Appearance | Colorless to pale yellow liquid | - |

Core Reactivity: A Tale of Two Electrophiles

The synthetic utility of this compound hinges on the distinct reactivity of its two electrophilic carbons.

-